1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-
Description
The compound 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- is a propanone derivative featuring a chlorine atom at the second carbon and a 4-(phenylmethoxy)phenyl group at the first carbon. For instance, the non-chlorinated analog, 1-[4-(Phenylmethoxy)phenyl]-1-propanone (CAS 4495-66-3), has the formula C₁₆H₁₆O₂ and a molecular weight of 240.302 g/mol . Introducing a chlorine substituent at the 2-position would yield a molecular formula of C₁₆H₁₅ClO₂ and an approximate molecular weight of 274.75 g/mol.
This compound belongs to the aryl ketone family, characterized by a ketone group adjacent to aromatic rings modified with ether or halogen substituents. Such structural features influence physicochemical properties like solubility, reactivity, and biological activity.
Properties
IUPAC Name |
2-chloro-1-(4-phenylmethoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-12(17)16(18)14-7-9-15(10-8-14)19-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABSWBAVVVOZDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50477900 | |
| Record name | 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50477900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111000-54-5 | |
| Record name | 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50477900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
-
Activation of Acyl Chloride : Chloroacetyl chloride (ClCH₂COCl) reacts with a Lewis acid catalyst (e.g., AlCl₃) to form a reactive acylium ion.
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Electrophilic Substitution : The acylium ion attacks the para position of benzyloxybenzene, forming a σ-complex intermediate.
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Deprotonation : The intermediate loses a proton to regenerate aromaticity, yielding 2-chloro-1-[4-(phenylmethoxy)phenyl]propan-1-one.
Alpha-Chlorination of 1-[4-(Benzyloxy)phenyl]propan-1-one
This two-step method introduces the chloro group at the alpha position of a preformed ketone.
Step 1: Synthesis of 1-[4-(Benzyloxy)phenyl]propan-1-one
4-Hydroxypropiophenone is benzylated using benzyl chloride in the presence of a base (e.g., K₂CO₃) to protect the phenolic hydroxyl group.
Step 2: Alpha-Chlorination
The ketone undergoes radical chlorination using N-chlorosuccinimide (NCS) under photolytic or thermal conditions:
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Reagents : NCS (1.5 equiv), azobisisobutyronitrile (AIBN, 0.1 equiv)
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Solvent : Carbon tetrachloride (CCl₄) at reflux
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Mechanism : AIBN generates radicals that abstract hydrogen from the alpha position, enabling Cl substitution.
Horner-Wadsworth-Emmons Reaction with Phosphonate Intermediates
Adapting methodologies from cyproconazole intermediate synthesis, this route employs a Horner-Wadsworth-Emmons (HWE) reaction to form the ketone backbone.
Synthetic Pathway
-
Phosphonate Preparation :
α-Alkoxy-p-chlorobenzyl phosphonate is synthesized from diethyl chlorophosphate and 4-(benzyloxy)benzaldehyde. -
HWE Coupling :
The phosphonate reacts with cyclopropyl methyl ketone in the presence of a strong base (e.g., NaH) to form an α,β-unsaturated ketone. -
Hydrogenation :
Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, yielding the target compound.
Key Conditions
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Base : Sodium hydride (2.0 equiv)
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Solvent : Tetrahydrofuran (THF) at 10–30°C
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Post-Reaction Hydrolysis : Acidic workup (HCl) to isolate the ketone.
Aldol Condensation and Decarboxylation
Inspired by phenyl-2-propanone synthesis, this method uses cross-aldol condensation followed by decarboxylation.
Reaction Steps
-
Aldol Addition :
4-(Benzyloxy)benzaldehyde reacts with methyl 2-chloropropionate in the presence of LDA (lithium diisopropylamide) to form a β-keto ester. -
Hydrolysis :
The ester is hydrolyzed to a β-keto acid using aqueous NaOH. -
Decarboxylation :
Heating the β-keto acid induces decarboxylation, producing the chlorinated ketone.
Optimization Notes
-
Decarboxylation Catalyst : Pyridine or quinoline enhances CO₂ elimination.
Grignard Reagent Addition and Oxidation
A less common approach involves Grignard reagent addition to a protected aldehyde.
Procedure
-
Grignard Formation :
Chloroacetone is treated with magnesium in THF to generate a chloroacetyl-MgBr species. -
Nucleophilic Addition :
The Grignard reagent reacts with 4-(benzyloxy)benzaldehyde, forming a secondary alcohol. -
Oxidation :
The alcohol is oxidized to the ketone using pyridinium chlorochromate (PCC).
Challenges
-
Grignard Stability : Chloroacetone-derived Grignard reagents are prone to side reactions.
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Oxidation Selectivity : Over-oxidation to carboxylic acids must be controlled.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Likely Yield* |
|---|---|---|---|
| Friedel-Crafts Acylation | One-step, high atom economy | Requires strict anhydrous conditions | 60–80% |
| Alpha-Chlorination | Modular, late-stage functionalization | Radical conditions may degrade substrates | 50–70% |
| HWE Reaction | Stereocontrol, scalable | Multi-step, costly phosphonate synthesis | 40–60% |
| Aldol-Decarboxylation | Mild decarboxylation conditions | Low yields in aldol step | 50–65% |
| Grignard/Oxidation | Flexible reagent choice | Grignard instability, oxidation challenges | 30–50% |
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Synthetic Routes
The synthesis of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- typically involves the reaction of 4-(phenylmethoxy)benzaldehyde with chloroacetone. The reaction conditions usually require an acidic medium, often utilizing hydrochloric acid as a catalyst, and ethanol as a solvent.
Industrial Production
In industrial settings, the production process is optimized for yield and purity. Techniques such as continuous flow reactors are employed to maintain consistent reaction conditions, enhancing efficiency and scalability.
Applications in Scientific Research
1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- has several significant applications across different fields:
Chemistry
- Building Block : It serves as an intermediate in the synthesis of more complex organic molecules.
- Reagent : Utilized in various organic synthesis reactions due to its reactive chloro group.
Biology
- Enzyme Inhibition Studies : The compound is used to investigate enzyme inhibition mechanisms and protein-ligand interactions.
- Pharmacological Research : It is being explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Medicine
Research has indicated that this compound may exhibit therapeutic effects, particularly in the context of cancer treatment and inflammation modulation. Its mechanism of action involves interactions with specific molecular targets such as enzymes or receptors, modulating their activity through pathways related to signal transduction and gene expression.
Industry
- Pharmaceuticals : Employed in the production of various drugs.
- Agrochemicals : Used in the development of agricultural chemicals.
- Specialty Chemicals : Its unique structure allows for applications in creating specialty chemicals used across different industries.
Mechanism of Action
The mechanism of action of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and phenylmethoxy group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The compound’s effects are mediated through pathways involving signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkoxy-Substituted Propanones
1-Propanone, 1-(4-methoxyphenyl)- (CAS 121-97-1)
- Formula : C₁₀H₁₂O₂
- Molecular Weight : 164.20 g/mol
- Key Differences: Replaces the phenylmethoxy group with a smaller methoxy substituent. Boiling point data for this compound is indexed at 418.20 K .
- Applications : Used in organic synthesis and fragrance industries due to its simpler structure .
4-Benzyloxy-propiophenone (CAS 4495-66-3)
Halogen-Substituted Propanones
2-Propanone, 1-fluoro-1-(4-fluorophenyl)- (CAS 130754-16-4)
- Formula : C₉H₈F₂O
- Molecular Weight : 170.16 g/mol
- Key Differences : Features fluorine atoms at both the ketone and aromatic positions. Fluorine’s high electronegativity enhances stability and resistance to metabolic degradation compared to chlorine .
1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone (CAS 56955-38-5)
Sulfur-Containing Propanones
1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)- (CAS 71868-10-5)
- Formula: Not explicitly stated, but inferred to include sulfur and morpholine groups.
- This compound is listed under SVHC (Substances of Very High Concern) due to its ecological toxicity .
Amino-Substituted Propanones
2-[[2-(4-Hydroxyphenyl)ethyl]amino]-1-[4-(phenylmethoxy)phenyl]-1-propanone (CAS 52446-73-8)
- Formula: C₂₄H₂₅NO₃
- Molecular Weight : 375.46 g/mol
- Predicted properties include a density of 1.160 g/cm³ and a boiling point of 572.5°C .
Physicochemical and Ecological Properties Comparison
*Inferred from structural similarity to chlorinated analogs .
Biological Activity
1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- is a chemical compound with the molecular formula C16H15ClO. This compound has garnered attention in various fields of scientific research, particularly for its biological activities, including potential therapeutic applications. The presence of a chloro group and a phenylmethoxy moiety contributes to its unique reactivity and biological properties.
Structure and Reactivity
The compound features a propanone backbone with a chloro substituent at the second position and a phenylmethoxy group at the first position. This structural configuration allows for diverse chemical reactions, including:
- Oxidation : Can yield carboxylic acids or ketones.
- Reduction : Capable of forming alcohols or alkanes.
- Substitution : The chloro group can be replaced by various nucleophiles, enhancing its versatility in organic synthesis.
The biological activity of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's mechanism involves:
- Binding to target proteins, influencing their activity.
- Modulating signal transduction pathways that affect gene expression.
- Potentially exhibiting anti-inflammatory and anticancer properties through these interactions.
Anticancer Properties
Research indicates that 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- may possess significant anticancer activity. Studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, structure-activity relationship (SAR) analyses suggest that modifications in the phenyl ring can enhance cytotoxicity against specific tumor cells .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Enzyme Inhibition
In biological assays, this compound has shown promise as an enzyme inhibitor, particularly in pathways associated with cancer progression and inflammation. The specific binding interactions mediated by the chloro and phenylmethoxy groups are crucial for its inhibitory effects.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Propanone, 2-bromo-1-[4-(phenylmethoxy)phenyl] | Similar to the target compound but with a bromo group | Potentially similar anticancer effects |
| 1-Propanone, 2-chloro-1-phenyl | Lacks the phenylmethoxy group | Reduced biological activity |
| 1-Propanone, 2-chloro-1-[4-(methoxy)phenyl] | Lacks the phenyl group | Different reactivity and activity |
This table highlights how variations in substituents affect the biological activity of related compounds.
Case Study: Antitumor Activity
In a study examining the cytotoxic effects of various propanone derivatives on cancer cell lines, 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- was found to have an IC50 value comparable to established chemotherapeutic agents. This suggests its potential as a lead compound in drug development for cancer treatment .
Research Findings on Enzyme Interaction
A detailed examination of enzyme interactions revealed that this compound effectively inhibits specific enzymes involved in tumor growth. The binding affinity was assessed using various biochemical assays, demonstrating significant inhibition rates which could be harnessed for therapeutic purposes .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
